Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester
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Overview
Description
Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole ring, a nitrophenyl group, and an ethanethioic acid ester, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to a phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves the esterification of ethanethioic acid with the benzimidazole derivative, using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-1-yl ester: Similar structure but with a different position of the ester group.
Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-3-yl ester: Similar structure but with a different position of the ester group.
Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-4-yl ester: Similar structure but with a different position of the ester group.
Uniqueness
Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester is unique due to its specific ester position, which can influence its reactivity and interactions with other molecules. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and applications.
Properties
CAS No. |
83408-85-9 |
---|---|
Molecular Formula |
C15H12N4O3S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-(4-nitroanilino)ethanethioate |
InChI |
InChI=1S/C15H12N4O3S/c20-14(9-16-10-5-7-11(8-6-10)19(21)22)23-15-17-12-3-1-2-4-13(12)18-15/h1-8,16H,9H2,(H,17,18) |
InChI Key |
NSDXOTRZOSYAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(=O)CNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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